The compound 2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate is a complex organic molecule that incorporates various functional groups, making it of interest in medicinal chemistry and material science. The structure features a furan ring, an oxadiazole moiety, and a trifluoromethyl group, which are known for their biological activity and potential applications in drug development.
This compound is part of a class of substituted phenyl derivatives, often synthesized for their pharmacological properties. The specific compound can be found in various chemical databases and suppliers, such as ChemDiv and Sigma-Aldrich, which provide information on its structure and potential applications in research.
The compound can be classified based on its structural components:
The synthesis of 2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate typically involves several steps:
The synthesis may require specific reagents such as:
The molecular formula for this compound is . Its structure can be represented using various chemical notation systems:
O=C(c1ccc(C(F)(F)F)cc1)NCCc1nc(-c2ccco2)no1
MDL Number (MFCD)
The molecular weight is approximately 361.30 g/mol. The presence of multiple functional groups suggests potential for various intermolecular interactions.
This compound could participate in several chemical reactions due to its functional groups:
Reactions should be conducted under controlled conditions to avoid degradation of sensitive groups such as the furan ring or the trifluoromethyl moiety.
The mechanism of action for compounds like 2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate often involves:
Experimental studies are required to elucidate the exact mechanism and efficacy against specific biological targets.
The physical properties include:
Chemical properties include:
This compound has potential applications in:
CAS No.: 102-94-3
CAS No.: 68672-88-8
CAS No.: 98569-64-3
CAS No.: